![molecular formula C33H24O15 B13748204 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is a complex organic compound with the molecular formula C33H24O15 and a molecular weight of 660.53 g/mol . This compound is characterized by its three phenoxymethyl groups, each substituted with two carboxylic acid groups, attached to a central benzene ring. It is known for its high thermal stability and unique structural properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 3,5-dihydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the 3,5-dihydroxybenzoic acid displace the bromine atoms on the benzene ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenoxymethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or anhydrides, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene exerts its effects is primarily through its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, forming coordination polymers with unique properties. These interactions can influence various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with carboxylic acid groups directly attached to the benzene ring.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene:
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Features boronic ester groups, making it useful in cross-coupling reactions.
Uniqueness
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is unique due to its combination of phenoxymethyl and carboxylic acid groups, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust yet versatile compounds .
Propiedades
Fórmula molecular |
C33H24O15 |
|---|---|
Peso molecular |
660.5 g/mol |
Nombre IUPAC |
5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24O15/c34-28(35)19-4-20(29(36)37)8-25(7-19)46-13-16-1-17(14-47-26-9-21(30(38)39)5-22(10-26)31(40)41)3-18(2-16)15-48-27-11-23(32(42)43)6-24(12-27)33(44)45/h1-12H,13-15H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) |
Clave InChI |
SOMOSKNBLUQRSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


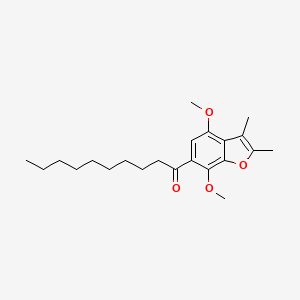
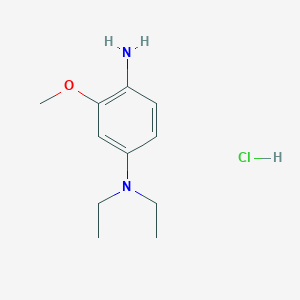
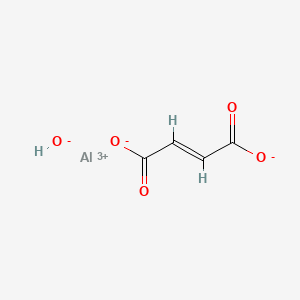
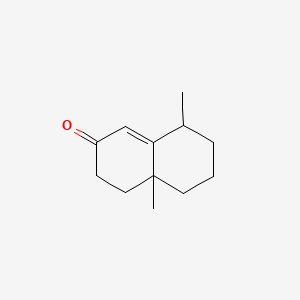

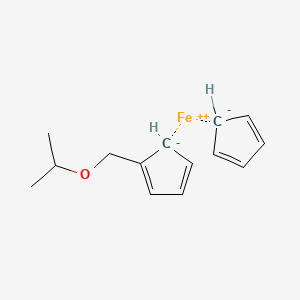
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
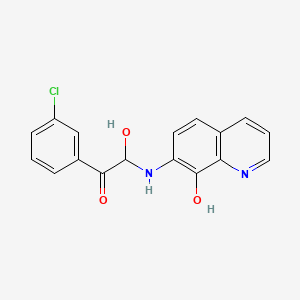
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)

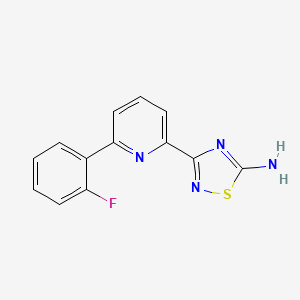
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
